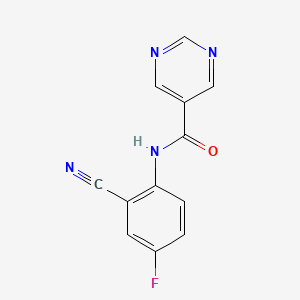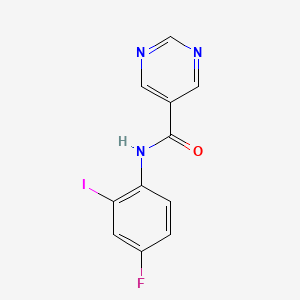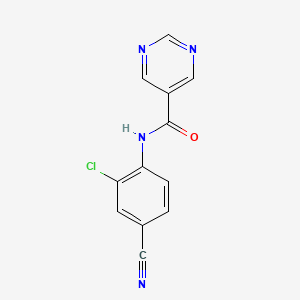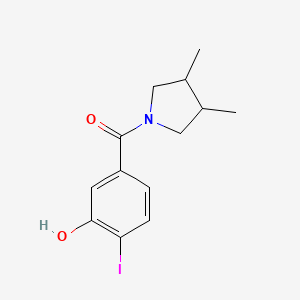
3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as IB-MECA and is a potent agonist of the adenosine A3 receptor.
作用机制
IB-MECA binds to the adenosine A3 receptor and activates a signaling cascade that leads to various physiological effects. The adenosine A3 receptor is expressed in various tissues and is involved in the regulation of inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by IB-MECA leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
IB-MECA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and activating the production of anti-inflammatory cytokines. IB-MECA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has been shown to improve cardiac function by reducing ischemia-reperfusion injury and improving myocardial contractility.
实验室实验的优点和局限性
IB-MECA has several advantages for lab experiments. It is a potent and selective agonist of the adenosine A3 receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. IB-MECA has also been shown to have low toxicity and is well-tolerated in animal studies. However, IB-MECA has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. Additionally, IB-MECA is expensive and may not be accessible to all researchers.
未来方向
There are several future directions for the study of IB-MECA. One area of research is the investigation of the role of adenosine A3 receptors in cancer. IB-MECA has been shown to have anti-tumor effects, and further studies could investigate its potential as a cancer therapy. Another area of research is the investigation of the role of adenosine A3 receptors in cardiovascular disease. IB-MECA has been shown to improve cardiac function, and further studies could investigate its potential as a treatment for heart disease. Additionally, future studies could investigate the use of IB-MECA in combination with other drugs to enhance its effects.
合成方法
The synthesis of IB-MECA involves the reaction of 4-iodobenzoyl chloride with 2-amino-3-hydroxybutane in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain IB-MECA. This method has been optimized to provide high yields of pure IB-MECA.
科学研究应用
IB-MECA has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. IB-MECA has also been shown to improve cardiac function and reduce ischemia-reperfusion injury. It has been used in studies to investigate the role of adenosine A3 receptors in various physiological processes, including inflammation, cancer, and cardiovascular disease.
属性
IUPAC Name |
3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO3/c1-2-8(6-14)13-11(16)7-3-4-9(12)10(15)5-7/h3-5,8,14-15H,2,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGPFAWVMVZDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=C(C=C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(1-hydroxybutan-2-yl)-4-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)



![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)

![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)